

In-Depth Technical Guide: Toxicological Profile of Cesium Formate

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Compound of Interest

Compound Name: Cesium formate

Cat. No.: B1260979

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of **cesium formate**, a high-density, low-viscosity fluid utilized in various industrial applications, including oil and gas exploration. The document synthesizes available data on acute, sub-chronic, and chronic toxicity, as well as genotoxicity, reproductive toxicity, and ecotoxicity. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are described. This guide is intended to serve as a core resource for researchers, scientists, and drug development professionals in evaluating the safety and potential risks associated with the handling and use of **cesium formate**.

Acute Toxicity

Acute toxicity studies assess the adverse effects of a substance after a single or short-term exposure. For **cesium formate**, data is available for oral and dermal routes of exposure.

Oral Toxicity

- Quantitative Data

Test Guideline	Species	Sex	Route of Administration	LD50 (mg/kg bw)	Observations
OECD 401/420	Rat	Male/Female	Oral	> 300 and < 2000[1]	Not specified

- Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (as per OECD 420)

A sighting study is initially performed to determine the appropriate starting dose. Subsequently, groups of animals of a single sex (typically female rats) are dosed in a stepwise manner using fixed doses of 5, 50, 300, and 2000 mg/kg body weight. The animals are fasted prior to dosing and observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly. At the end of the observation period, all surviving animals are subjected to a gross necropsy. The LD50 is then estimated based on the observed mortality and signs of toxicity at different dose levels.[1]

Dermal Toxicity

- Quantitative Data

Test Guideline	Species	Sex	Route of Administration	LD50 (mg/kg bw)	Observations
OECD 402	Rat	Male/Female	Dermal	> 2000[1][2]	No signs of systemic toxicity or local skin irritation.[2]

- Experimental Protocol: Acute Dermal Toxicity (as per OECD 402)

The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animals (typically rats). The application site is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period. Animals are observed for

mortality, signs of systemic toxicity, and local skin reactions at regular intervals for at least 14 days. Body weights are recorded prior to the study and weekly thereafter. A gross necropsy is performed on all animals at the end of the observation period.

Sub-Chronic and Chronic Toxicity

Information on the sub-chronic and chronic toxicity of **cesium formate** is limited. However, a hazard assessment report indicates that high repeated oral doses of **cesium formate** may lead to neurotoxicity and affect multiple organ systems.

90-Day Oral Toxicity Study (Rodent)

While a specific 90-day oral toxicity study on **cesium formate** was not found in the available literature, the standard protocol for such a study is described below.

- Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD 408)

The test substance is administered daily to groups of rodents (usually rats) at three or more dose levels for a period of 90 days. A control group receives the vehicle only. The substance is typically administered by gavage or in the diet or drinking water.[3][4][5][6] Animals are observed daily for clinical signs of toxicity.[3][4] Body weight and food consumption are measured weekly.[5][6] Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[5][6] At termination, all animals undergo a full necropsy, and organs are weighed and examined histopathologically.[3][4] The No-Observed-Adverse-Effect Level (NOAEL) is determined from these observations.[3][4][5][6]

Genotoxicity

Genotoxicity assays are performed to identify substances that can induce genetic damage. Data for **cesium formate** itself is limited, but studies on cesium salts provide some insights.

In Vitro Studies

- Bacterial Reverse Mutation Assay (Ames Test)

No specific Ames test results for **cesium formate** were found.

- Experimental Protocol: Bacterial Reverse Mutation Test (as per OECD 471)

This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).^{[7][8][9][10]} The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).^{[7][8]} If the substance is mutagenic, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.^{[8][9]} The number of revertant colonies is counted, and a dose-dependent increase compared to the control group indicates a positive result.^[7]

- In Vitro Mammalian Chromosomal Aberration Test

No specific in vitro chromosomal aberration test results for **cesium formate** were found.

- Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (as per OECD 473)

Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation.^{[3][5][11][12][13]} The cells are treated for a defined period, after which they are harvested, stained, and examined microscopically for chromosomal abnormalities.^{[3][5][11][12]} A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations is considered a positive result.^{[3][5]}

In Vivo Studies

Studies on stable cesium have shown some evidence of genotoxicity in vivo.

- Quantitative Data

Test System	Endpoint	Result	Reference
Mouse bone marrow	Chromosomal aberrations	Positive	Ghosh et al. 1990, 1991[14]
Mouse bone marrow	Micronuclei	Positive	Santos-Mello et al. 2001[4]
Mouse bone marrow	Micronuclei	Negative	Santos-Mello et al. 1999[4]

Carcinogenicity

No studies on the carcinogenic potential of **cesium formate** were identified in the reviewed literature.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on **cesium formate** are not readily available. However, studies on cesium salts provide an indication of potential effects. Cesium compounds are considered to have reproductive toxicity with effects on the male reproductive system.[7]

- Quantitative Data (from studies on Cesium salts)

Test Guideline	Species	Endpoint	LOAEL (mg/kg bw/day)	Observations
Repeated Dose Oral	Rat (male)	Sperm motility and morphology	38[7]	Statistically significant adverse effects. [7]
One-generation reproductive/developmental toxicity screening	Rat (male and female)	Offspring viability and growth	200	Higher percentage of dead offspring, lower number of live-born offspring, and lower litter weight.[7]
Gestational developmental study	Rat (female)	Offspring development	> 150	No effects on offspring observed.[7]

- Experimental Protocol: Two-Generation Reproduction Toxicity Study (as per OECD 416)

The test substance is administered to male and female animals (usually rats) for a pre-mating period and continues through mating, gestation, and lactation for two generations.[9][15] At least three dose levels and a control group are used.[9] Observations include effects on mating performance, fertility, gestation length, parturition, and lactation.[15] Offspring are evaluated for viability, growth, and development.[9][15] At the end of the study, a comprehensive necropsy and histopathological examination of reproductive organs are performed on the parental and F1 generations.[15]

Ecotoxicity

Ecotoxicity studies are crucial for assessing the environmental impact of a substance. **Cesium formate** is described as having low toxicity to aquatic life and being readily biodegradable.[16][17]

Acute Toxicity to Fish

- Quantitative Data

Test Guideline	Species	Exposure Duration	LC50 (mg/L)
OECD 203	Oncorhynchus mykiss (Rainbow Trout)	96 hours	2100

- Experimental Protocol: Fish, Acute Toxicity Test (as per OECD 203)

Fish (e.g., Rainbow Trout or Zebra fish) are exposed to the test substance in a range of concentrations for a 96-hour period.[\[18\]](#) Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[\[18\]](#) The concentration that is lethal to 50% of the test organisms (LC50) is then calculated.[\[18\]](#)

Acute Toxicity to Aquatic Invertebrates

- Quantitative Data

Test Guideline	Species	Exposure Duration	EC50 (mg/L)
OECD 202	Daphnia magna	48 hours	100 - 1000

- Experimental Protocol: Daphnia sp. Acute Immobilisation Test (as per OECD 202)

Young daphnids (less than 24 hours old) are exposed to the test substance at a range of concentrations for 48 hours.[\[10\]](#) The number of immobilized daphnids is recorded at 24 and 48 hours.[\[10\]](#) The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.[\[10\]](#)

Biodegradability

- Quantitative Data

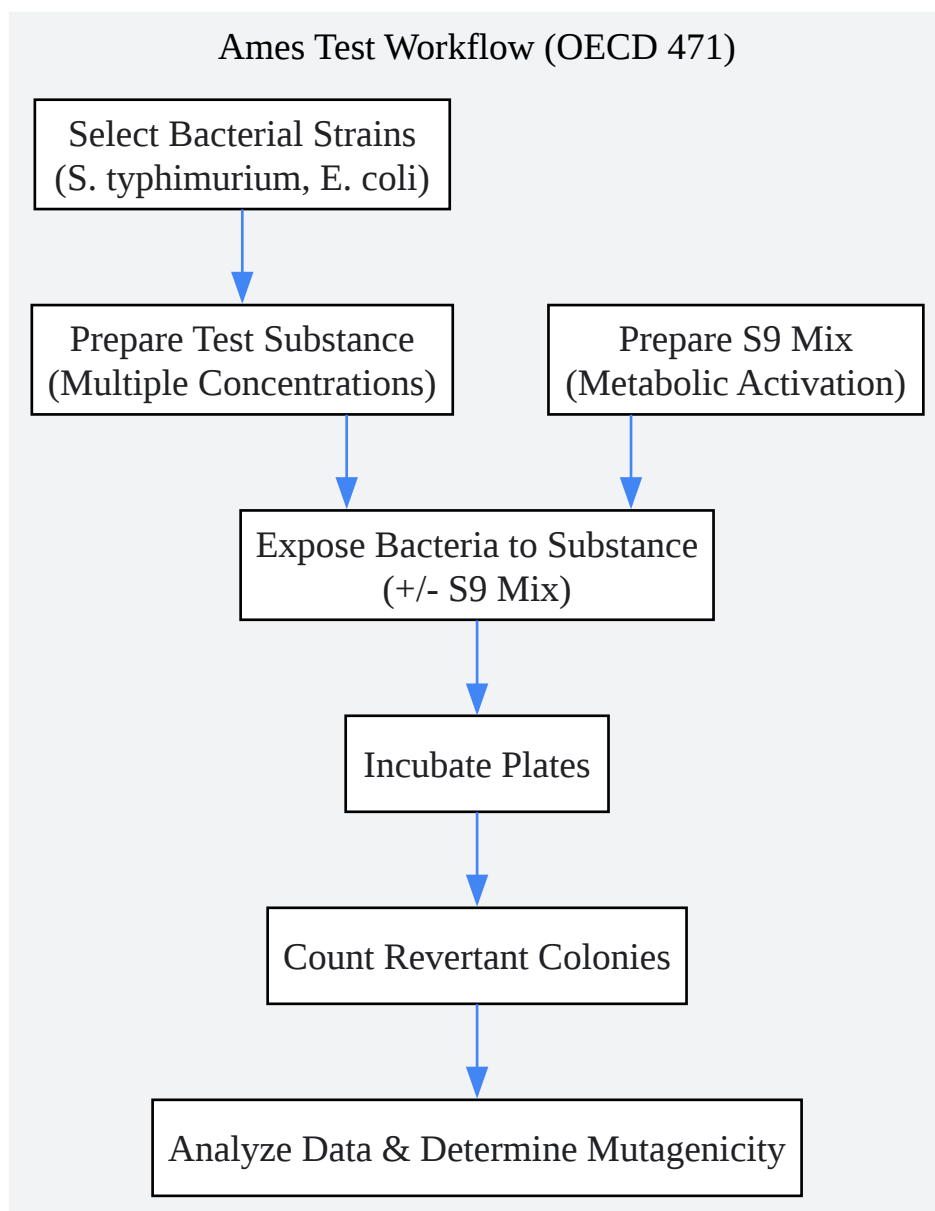
Test Guideline	Medium	Duration	Biodegradation (%)	Classification
OECD 301D	Seawater	28 days	66 - 79 ^[16]	Readily biodegradable
OECD 301D	Freshwater	28 days	79 - 83 ^[16]	Readily biodegradable

- Experimental Protocol: Ready Biodegradability - Closed Bottle Test (as per OECD 301D)

A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., from sewage treatment plant effluent) and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. A substance is considered readily biodegradable if the biodegradation value is >60% of the theoretical oxygen demand (ThOD) within a 10-day window.^[11]

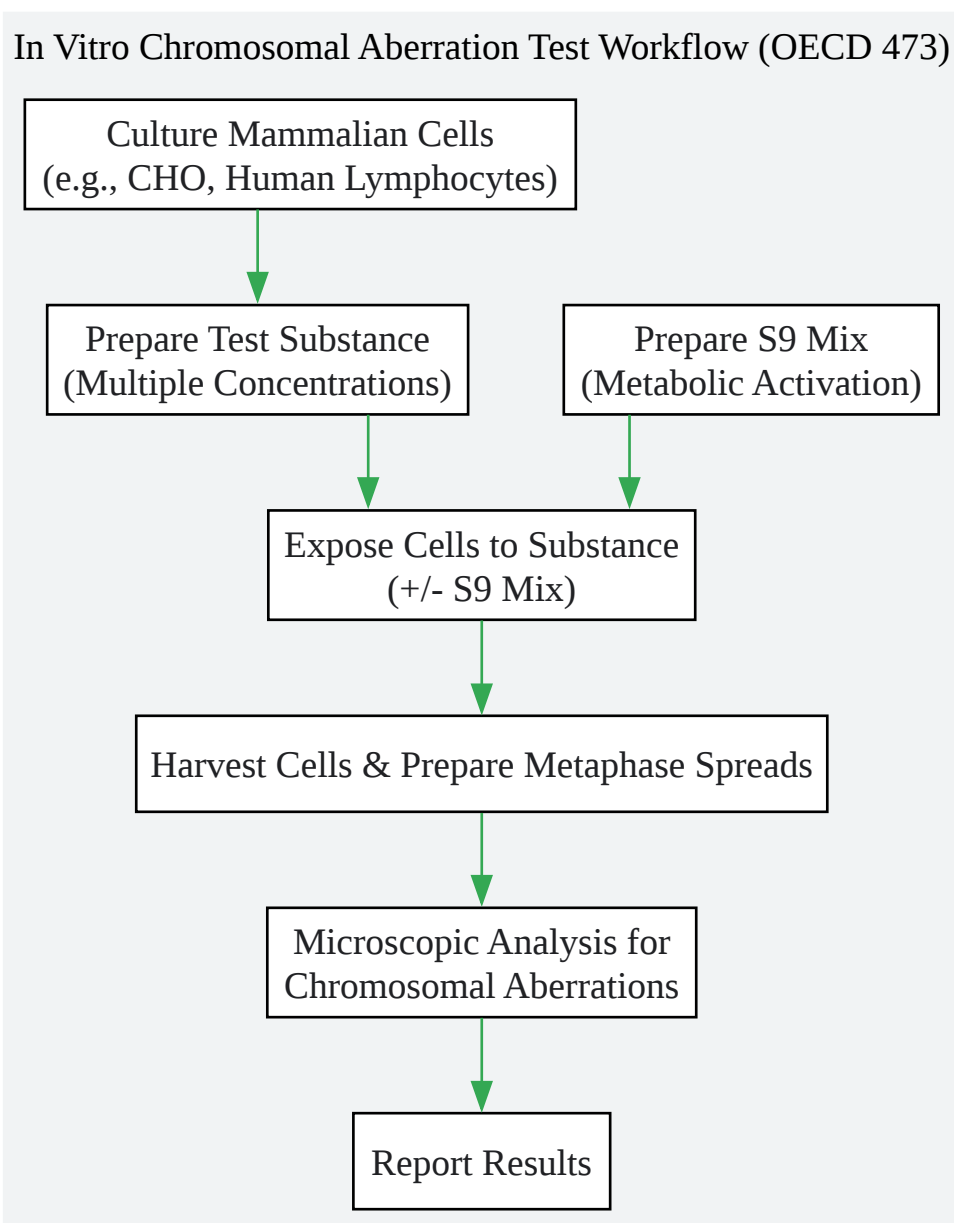
Visualizations

Experimental Workflow Diagrams



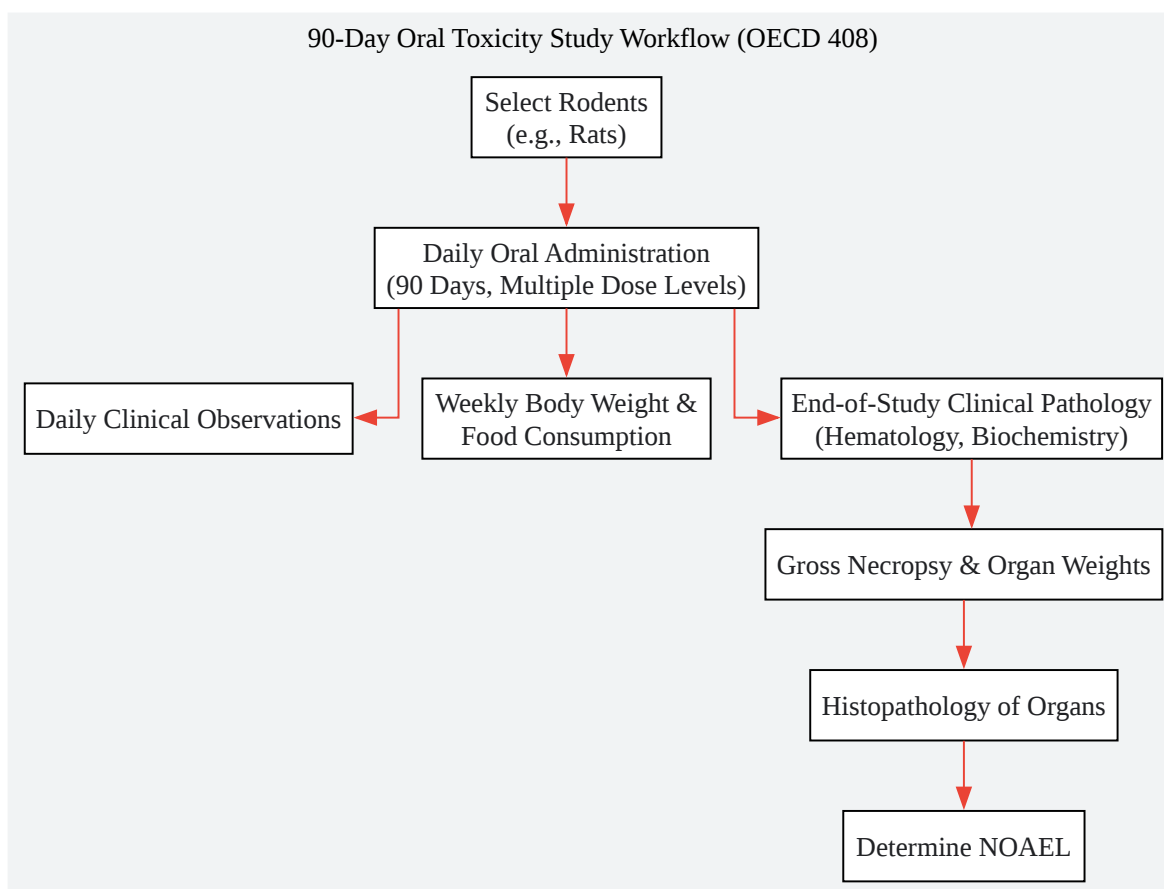
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.



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Caption: Workflow for the In Vitro Mammalian Chromosomal Aberration Test.



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Caption: Workflow for a 90-Day Repeated Dose Oral Toxicity Study.

Conclusion

Cesium formate exhibits low acute oral and dermal toxicity. While specific data on sub-chronic and chronic toxicity for **cesium formate** is limited, studies on related cesium salts suggest potential for reproductive effects, particularly on the male reproductive system, at higher doses. Genotoxicity data for **cesium formate** is not definitive, although some studies on cesium salts

indicate a potential for chromosomal damage. The ecotoxicological profile of **cesium formate** is favorable, with low toxicity to aquatic organisms and ready biodegradability. Further studies, particularly in the areas of sub-chronic toxicity and genotoxicity following standardized OECD guidelines, would be beneficial to provide a more complete toxicological profile of **cesium formate**. This guide serves as a foundational document for risk assessment and encourages further research to fill the existing data gaps.

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